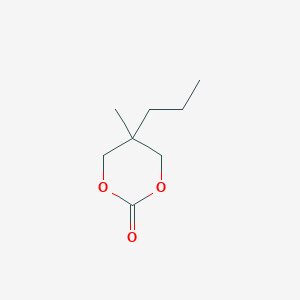
Ácido 3-trimetilestanilbenzoico
Descripción general
Descripción
3-Trimethylstannyl benzoic acid, also known as 3-Trimethylstannyl benzoic acid, is a useful research compound. Its molecular formula is C10H14O2Sn and its molecular weight is 284.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Trimethylstannyl benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Trimethylstannyl benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación farmacéutica: Actividad tripanocida
Los derivados del ácido 3-trimetilestanilbenzoico se han estudiado por su potencial como inhibidores de la trans-sialidasa y agentes antitripanosomales . Esto es particularmente relevante en el tratamiento de la enfermedad de Chagas, una condición crónica causada por el parásito Trypanosoma cruzi. Los derivados han mostrado una potente actividad tripanocida, superando en algunos casos a los fármacos disponibles en el mercado .
Actividad antihipertensiva y anestésica local
En el campo de la farmacología, se han sintetizado y evaluado derivados del ácido 3-trimetilestanilbenzoico por sus actividades antihipertensivas y anestésicas locales . Estos estudios son cruciales para desarrollar nuevos medicamentos que pueden controlar la presión arterial y proporcionar anestesia local .
Ciencia de los materiales: Ingeniería de co-cristales
Los derivados del ácido benzoico, incluidos los del ácido 3-trimetilestanilbenzoico, se utilizan ampliamente en la ingeniería de co-cristales. Esta aplicación es significativa para la investigación de materiales y el desarrollo de aplicaciones farmacéuticas, donde la creación de co-cristales puede conducir a materiales con propiedades mejoradas .
Estudios de acoplamiento molecular
Los derivados del ácido 3-trimetilestanilbenzoico se utilizan en estudios de acoplamiento molecular para comprender su interacción con los objetivos biológicos . Este es un paso crítico en el diseño y descubrimiento de fármacos, ayudando a los investigadores a predecir la orientación de una molécula de fármaco cuando se une a una enzima o receptor diana .
Análisis enzimático
Estos derivados también se utilizan en análisis enzimático para estudiar la inhibición de enzimas relevantes para enfermedades específicas . Al comprender cómo interactúan estos compuestos con las enzimas, los científicos pueden diseñar mejores agentes terapéuticos .
Descubrimiento de fármacos emergentes
Los derivados del ácido 3-trimetilestanilbenzoico son parte de enfoques emergentes de descubrimiento de fármacos contra enfermedades infecciosas. Se están explorando por su potencial para inhibir enzimas que son objetivos farmacológicos para nuevos fármacos
Mecanismo De Acción
Target of Action
3-Trimethylstannyl benzoic acid is a compound used in organic synthesis . .
Pharmacokinetics
It’s known that the compound is solid at room temperature and soluble in dichloromethane, ether, and ethyl acetate . These properties could potentially influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Trimethylstannyl benzoic acid, factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, the compound is known to be stable at -20°C .
Análisis Bioquímico
Biochemical Properties
The specific biochemical properties of 3-Trimethylstannyl benzoic acid are not well-documented in the literature. It is known that benzoic acid derivatives, such as 3-Trimethylstannyl benzoic acid, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely depending on the specific biochemical context .
Cellular Effects
Benzoic acid derivatives are known to have various effects on cellular processes
Molecular Mechanism
It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20° C .
Metabolic Pathways
3-Trimethylstannyl benzoic acid is likely involved in various metabolic pathways due to its structural similarity to benzoic acid, which is a precursor for many primary and secondary metabolites
Propiedades
IUPAC Name |
3-trimethylstannylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H,8,9);3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKYWECXFLBPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432876 | |
| Record name | 3-TRIMETHYLSTANNYL BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161767-56-2 | |
| Record name | 3-TRIMETHYLSTANNYL BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



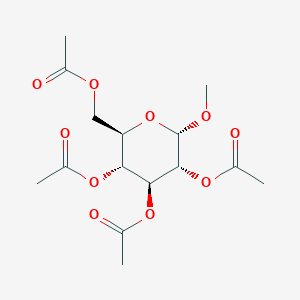
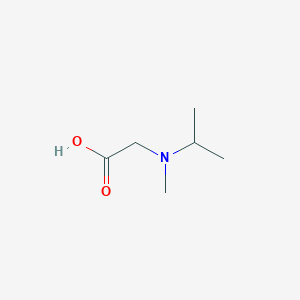
![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)
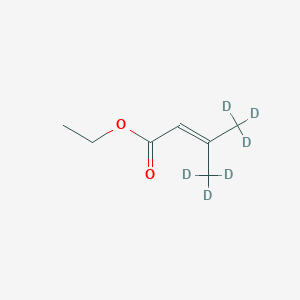




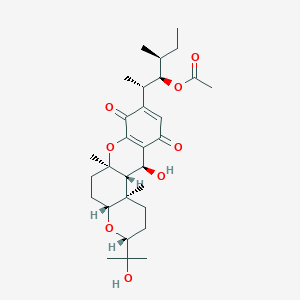
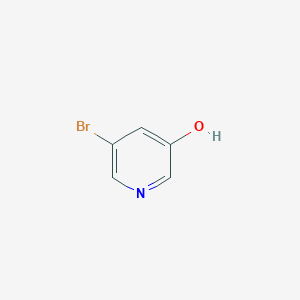
![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)

